molecular formula C19H16ClN3O3 B3672652 2-chloro-N-[4-(dimethylamino)naphthalen-1-yl]-5-nitrobenzamide

2-chloro-N-[4-(dimethylamino)naphthalen-1-yl]-5-nitrobenzamide

Cat. No.: B3672652
M. Wt: 369.8 g/mol
InChI Key: VLIINLMIAPNVAF-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(dimethylamino)naphthalen-1-yl]-5-nitrobenzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a nitro group attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)naphthalen-1-yl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-22(2)18-10-9-17(13-5-3-4-6-14(13)18)21-19(24)15-11-12(23(25)26)7-8-16(15)20/h3-11H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIINLMIAPNVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(dimethylamino)naphthalen-1-yl]-5-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, naphthalene, undergoes nitration to introduce the nitro group.

    Chlorination: The nitro-naphthalene compound is then chlorinated to introduce the chloro group.

    Amidation: The final step involves the reaction of the chlorinated nitro-naphthalene with dimethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include nitric acid for nitration, chlorine gas for chlorination, and dimethylamine for amidation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(dimethylamino)naphthalen-1-yl]-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted naphthalenes and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[4-(dimethylamino)naphthalen-1-yl]-5-nitrobenzamide is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: In the study of enzyme interactions and as a fluorescent probe.

    Industry: Used in the production of dyes and pigments due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(dimethylamino)naphthalen-1-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The pathways involved include binding to active sites of enzymes and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylethylamine
  • 1-chloro-2-dimethylaminoethane hydrochloride
  • 2-(dimethylamino)ethyl chloride hydrochloride

Uniqueness

2-chloro-N-[4-(dimethylamino)naphthalen-1-yl]-5-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[4-(dimethylamino)naphthalen-1-yl]-5-nitrobenzamide
Reactant of Route 2
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2-chloro-N-[4-(dimethylamino)naphthalen-1-yl]-5-nitrobenzamide

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